2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile
Overview
Description
2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring, a benzo[d]thiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-(pyridin-2-yl)benzo[d]thiazole.
Nitrilation: The resulting benzo[d]thiazole derivative is then nitrated using a nitrating agent, such as nitric acid, to introduce the cyano group at the 5-position, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Typical reagents include halogens, alkyl halides, and strong acids or bases.
Major Products Formed:
Oxidation Products: Oxidized derivatives, such as 2-(Pyridin-2-yl)benzo[d]thiazole-5-carboxylic acid.
Reduction Products: Reduced derivatives, such as 2-(Pyridin-2-yl)benzo[d]thiazole-5-amine.
Substitution Products: Substituted derivatives, such as 2-(Pyridin-2-yl)benzo[d]thiazole-5-chloride.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile is structurally similar to other heterocyclic compounds, such as 2-(Pyridin-2-yl)benzothiazole, 2-(Pyridin-2-yl)benzothiazole-5-carboxylic acid, and 2-(Pyridin-2-yl)benzothiazole-5-amine. its unique combination of a pyridine ring, a benzo[d]thiazole ring, and a cyano group sets it apart, providing distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and chemical processes. Continued research and development in this area are likely to uncover even more applications and benefits of this intriguing compound.
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-benzothiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c14-8-9-4-5-12-11(7-9)16-13(17-12)10-3-1-2-6-15-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZINDVKUHKDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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